PKCTheta-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PKCTheta-IN-1 is a selective macrocyclic inhibitor of Protein Kinase C theta (PKCθ), a serine/threonine kinase that belongs to the novel PKC subfamily. PKCθ is primarily expressed in skeletal muscle cells, platelets, and T lymphocytes, where it plays a crucial role in regulating cellular processes such as survival, proliferation, and differentiation . This compound has gained significant attention for its potential therapeutic applications, particularly in the context of autoimmune diseases and cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PKCTheta-IN-1 involves the formation of a macrocyclic structure. The key steps include the cyclization of a linear precursor and subsequent functionalization to achieve the desired inhibitory activity. The synthetic route typically involves the following steps:
Formation of Linear Precursor: The linear precursor is synthesized through a series of condensation reactions involving amines and carboxylic acids.
Cyclization: The linear precursor undergoes cyclization under specific conditions to form the macrocyclic core.
Functionalization: The macrocyclic core is further functionalized to introduce specific groups that enhance its inhibitory activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, automated reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PKCTheta-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in its structure.
Reduction: Reduction reactions can occur at the carbonyl groups present in the macrocyclic core.
Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the functional groups attached to the macrocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different inhibitory activities and selectivities .
Aplicaciones Científicas De Investigación
PKCTheta-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PKCθ in various chemical pathways.
Biology: Investigated for its effects on cellular processes such as T cell activation, survival, and differentiation.
Medicine: Explored for its potential therapeutic applications in autoimmune diseases and cancers.
Industry: Utilized in drug discovery and development programs targeting PKCθ-related pathways.
Mecanismo De Acción
PKCTheta-IN-1 exerts its effects by selectively inhibiting PKCθ. The mechanism involves the binding of this compound to the ATP-binding site of PKCθ, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation. In cancer cells, this compound has been shown to reduce mesenchymal gene signatures and reinvigorate dysfunctional CD8+ T cells .
Comparación Con Compuestos Similares
PKCTheta-IN-1 is unique among PKC inhibitors due to its high selectivity for PKCθ. Similar compounds include:
Ruboxistaurin: A bisindolylmaleimide that inhibits PKCβ and has been investigated for its potential in treating diabetic retinopathy.
Sotrastaurin: A selective inhibitor of PKCθ and PKCα, explored for its immunosuppressive properties.
This compound stands out due to its macrocyclic structure, which confers high selectivity and potency against PKCθ, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C19H20N6O3 |
---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(11R)-11,15,15-trimethyl-10-oxa-2,4,6,14,16,21-hexazapentacyclo[12.6.2.12,5.018,22.09,23]tricosa-1(21),5,7,9(23),18(22),19-hexaene-3,17-dione |
InChI |
InChI=1S/C19H20N6O3/c1-10-7-9-24-16-11(17(26)23-19(24,2)3)4-5-13(21-16)25-14-12(28-10)6-8-20-15(14)22-18(25)27/h4-6,8,10H,7,9H2,1-3H3,(H,23,26)(H,20,22,27)/t10-/m1/s1 |
Clave InChI |
VWMGVMIQUFQRRV-SNVBAGLBSA-N |
SMILES isomérico |
C[C@@H]1CCN2C3=C(C=CC(=N3)N4C5=C(O1)C=CN=C5NC4=O)C(=O)NC2(C)C |
SMILES canónico |
CC1CCN2C3=C(C=CC(=N3)N4C5=C(O1)C=CN=C5NC4=O)C(=O)NC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.